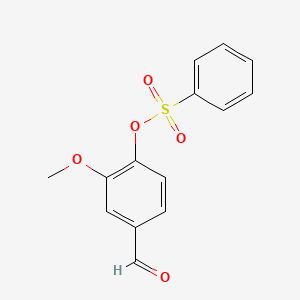

4-Formyl-2-methoxyphenyl benzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Formyl-2-methoxyphenyl benzenesulfonate” is a chemical compound with the molecular formula C14H12O5S . It has an average mass of 292.307 Da and a monoisotopic mass of 292.040558 Da .

Molecular Structure Analysis

The molecular structure of “4-Formyl-2-methoxyphenyl benzenesulfonate” consists of a benzene ring substituted with formyl, methoxyphenyl, and benzenesulfonate groups .Physical And Chemical Properties Analysis

“4-Formyl-2-methoxyphenyl benzenesulfonate” has a density of 1.3±0.1 g/cm3, a boiling point of 489.2±45.0 °C at 760 mmHg, and a flash point of 249.7±28.7 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Novel Chiral Compounds

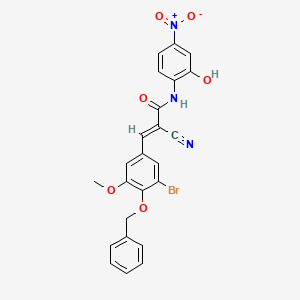

Research has shown that 4-Formyl-2-methoxyphenyl benzenesulfonate can be involved in the synthesis of novel chiral compounds. For instance, a study described the unexpected formation of a chiral compound (R and S) 1-(2-benzyloxy-3-methoxyphenyl)-2,2,2-trichloroethyl benzenesulfonate, highlighting its potential in chiral chemistry (Al–Douh, 2012).

Crystal Structures in Nonlinear Optics

4-Formyl-2-methoxyphenyl benzenesulfonate is also relevant in the preparation of crystal structures with applications in nonlinear optics. A study detailed the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts, indicating their potential in advanced optical applications (Anwar et al., 2000).

Catalysis in Polymerization

This compound plays a role in catalysis, particularly in polymerization processes. A research article discussed the use of derivatives of 4-Formyl-2-methoxyphenyl benzenesulfonate in palladium aryl sulfonate phosphine catalysts for copolymerizing acrylates with ethene, indicating its significance in polymer chemistry (Skupov et al., 2007).

Supramolecular Assembly

The compound is instrumental in studying noncovalent interactions in supramolecular architectures. Research exploring the solid-state structures of 2- and 4-formylphenyl arylsulfonates demonstrated the importance of halogen-bonding interactions, contributing to our understanding of molecular assembly (Andleeb et al., 2018).

Biological Applications

In the field of biology, derivatives of this compound have been synthesized and studied for their antibacterial properties against various strains like Escherichia coli, demonstrating their potential in medicinal chemistry (Abbasi et al., 2019).

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

It is known that the compound contains two benzene rings , which may interact with its targets through π-π stacking, a common interaction in biological systems involving aromatic rings.

Biochemical Pathways

The compound has been synthesized using vanillin, an important biomass-based platform chemical for aromatic polymers synthesis . This suggests potential involvement in pathways related to aromatic polymers.

Eigenschaften

IUPAC Name |

(4-formyl-2-methoxyphenyl) benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLSOSVOQLTGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl benzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953024.png)

![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)

![8-(4-fluorophenyl)-3-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2953032.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2953038.png)

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)